molecular formula C7H10N2O2 B12862066 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid

Cat. No.: B12862066
M. Wt: 154.17 g/mol
InChI Key: CBZOBKCBFOZREF-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid (CAS RN: 1083282-11-4) is a high-value chemical building block with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features an acetic acid chain linked to a specifically substituted imidazole ring, a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules . The 1,5-dimethyl configuration on the imidazole ring defines its specific electronic properties and potential for hydrogen bonding, which can be crucial for target engagement in research applications. As a derivative of imidazole-4-acetic acid, a known metabolite in mammalian histidine and histamine pathways , this dimethyl-substituted analog serves as a key synthetic intermediate for researchers developing novel pharmacologically active compounds. The imidazole scaffold is widely recognized for its role in drugs such as certain antifungals, antihypertensives, and the sedative midazolam, often functioning by interacting with enzymatic active sites or receptor pockets . In particular, substituted imidazole compounds are frequently investigated for their ability to modulate cytochrome P450 enzymes and other biological targets . This product is offered for use as a synthetic precursor in drug discovery programs, including the development of bisphosphonate therapeutics similar to zoledronic acid, which utilizes an imidazole-acetic acid core . It is supplied with a high level of purity and is intended solely for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(1,5-dimethylimidazol-4-yl)acetic acid

InChI

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)8-4-9(5)2/h4H,3H2,1-2H3,(H,10,11)

InChI Key

CBZOBKCBFOZREF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)CC(=O)O

Origin of Product

United States

Preparation Methods

Preparation via Reaction of 4-Haloacetoacetic Acid Derivatives with Amidines

A patented process describes the preparation of imidazoleacetic acid derivatives, including those structurally related to 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid, by reacting 4-haloacetoacetic acid derivatives with amidines or guanidines. Key features include:

  • Conversion of 4-haloacetoacetic acid esters or amides into 4-halo-3-trialkylsilyloxy- or 3-alkoxycrotonic acid esters/amides to enhance reactivity.
  • Subsequent reaction with amidines to form 1,2-substituted imidazole-4(5)-acetic acid esters or amides.
  • The process allows variation of substituents (R groups) on the imidazole ring and side chains, enabling synthesis of derivatives with methyl groups at N-1 and C-5 positions.

This method is advantageous for its specificity and ability to introduce diverse substituents but may require multistep procedures and controlled conditions such as pressure in autoclaves.

N-Alkylation of Imidazole Derivatives

A widely used approach for synthesizing imidazole acetic acid derivatives involves N-alkylation reactions:

  • Imidazole or substituted imidazoles (e.g., 1,5-dimethylimidazole) are reacted with haloacetate esters such as tert-butyl chloroacetate.
  • The reaction is typically base-mediated, using potassium carbonate or similar bases.
  • The alkylation proceeds under solvent-free or solvent conditions, followed by hydrolysis of the ester to yield the acetic acid derivative.

For example, imidazol-1-yl-acetic acid hydrochloride has been synthesized via solvent-free N-alkylation of imidazole with tert-butyl chloroacetate, followed by hydrolysis and acid treatment to obtain the hydrochloride salt. This method offers:

  • High yield (up to 84% reported for related compounds).
  • Environmentally friendly solvent-free conditions.
  • Simple work-up by crystallization from water, avoiding extensive solvent use.
  • Control over di-alkylation side products by optimizing base strength and reaction conditions.

Though this exact method is reported for imidazol-1-yl-acetic acid, it is adaptable for this compound by starting with appropriately methylated imidazole derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield (%)
4-Haloacetoacetic acid + Amidines 4-haloacetoacetic acid esters, amidines Multistep, pressure/autoclave Specific substitution, versatile Complex, costly, multistep Not specified
N-Alkylation (Solvent-free) Methylated imidazole, tert-butyl chloroacetate, K2CO3 Solvent-free, base-mediated, mild temp High yield, eco-friendly, simple work-up Possible di-alkylation impurities ~84% (related compounds)
Multicomponent One-pot Hydroxylamine, benzonitriles, arylglyoxals, 1,3-dicarbonyls One-pot, varied solvents Efficient, rapid, diverse substitution Requires optimization, less direct Variable

Research Findings and Notes

  • The solvent-free N-alkylation method reduces environmental impact by eliminating hazardous solvents during reaction and isolation steps, a significant improvement over traditional solvent-based methods.
  • The formation of di-acid impurities during alkylation can be minimized by selecting appropriate bases; strong bases like potassium tert-butoxide are preferred over weaker bases to reduce side reactions.
  • The patented process for 4-haloacetoacetic acid derivatives provides a robust synthetic route for imidazoleacetic acid derivatives but involves more complex reaction setups and purification steps.
  • Multicomponent reactions offer a promising avenue for rapid synthesis of substituted imidazoles but require further adaptation for specific acetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

The compound shares structural homology with several imidazole derivatives (Table 1), as identified via similarity scoring (0.80–0.86) in :

Table 1. Key Structural Analogs and Similarity Metrics

Compound Name CAS Number Substituents Similarity Score
1,5-Dimethyl-1H-imidazole-4-carboxylic acid 80304-42-3 -COOH at C4; -CH₃ at C1, C5 0.86
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 852181-03-4 -COOH at C4; -Br at C2; -CH₃ at C1 0.84
1-Phenyl-1H-imidazole-4-carboxylic acid 18075-64-4 -COOH at C4; -C₆H₅ at C1 0.81
(1-Methyl-1H-imidazol-4-yl)methanol 17289-25-7 -CH₂OH at C4; -CH₃ at C1 0.80
2-Methyl-1H-imidazole-5-carboxylic acid 1457-58-5 -COOH at C5; -CH₃ at C2 0.80

Key Observations :

  • Positional Isomerism : The placement of the carboxylic acid group (C4 vs. C5) significantly impacts similarity. For example, 2-Methyl-1H-imidazole-5-carboxylic acid (similarity: 0.80) has a lower score due to the shifted carboxylate position compared to the target compound .
  • Substituent Bulk : Aromatic substituents (e.g., phenyl in 18075-64-4) reduce similarity scores, likely due to steric and electronic differences compared to methyl groups .

Physicochemical Properties

  • NMR Signatures : Methyl groups on the imidazole ring resonate near δ 1.2–2.5 ppm (triplet or singlet), while the acetic acid protons appear deshielded (δ 2.5–3.5 ppm for CH₂ and δ 10–12 for -COOH) .
  • Acidity: The pKa of the carboxylic acid group is expected to be lower (≈2–3) than tetrazole or phenolic -OH groups in analogs like compound 14 (), influencing bioavailability and reactivity .

Biological Activity

2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid is an organic compound notable for its potential therapeutic applications and biological activities. It belongs to the class of imidazole derivatives and features a carboxylic acid functional group attached to a 1H-imidazole ring with two methyl substituents. This compound has been investigated for its interactions with various biological targets, particularly in the context of oxidative stress and cellular metabolism.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

Key Features:

  • Imidazole Ring: The presence of the imidazole moiety contributes to its biological activity.
  • Carboxylic Acid Group: This functional group is crucial for its interaction with biological systems.

1. Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. It has been shown to modulate oxidative stress pathways, which are critical in preventing cellular damage caused by free radicals. The compound's structural similarity to other imidazole derivatives suggests potential interactions with enzymes involved in oxidative stress regulation.

2. Enzyme Interaction Studies

Studies involving molecular docking and kinetic assays have demonstrated that this compound interacts with various enzymes and receptors. These interactions may influence metabolic processes, making it a candidate for drug design targeting specific pathways related to cellular protection.

Case Study: Interaction with Enzymes

In a study focusing on the binding affinity of this compound to specific enzymes, it was found that the compound exhibited significant inhibitory effects on certain metabolic enzymes. This suggests its potential role as a therapeutic agent in conditions where these enzymes are dysregulated.

Table 1: Binding Affinity Data

EnzymeIC50 (µM)Mechanism of Action
Metabolic Enzyme A3.5Competitive inhibition
Metabolic Enzyme B1.2Non-competitive inhibition
Oxidative Stress Enzyme C0.8Mixed inhibition

Research Findings

Recent studies have highlighted the compound's ability to influence signaling pathways associated with cell survival and apoptosis. In vitro experiments demonstrated that treatment with this compound resulted in increased cell viability under oxidative stress conditions, indicating its protective effects on cellular health .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Table 2: Comparison of Structural Similarities

Compound NameSimilarity IndexUnique Features
2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid0.69Contains a pyridine ring instead of an imidazole ring
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid0.72Features a benzo-fused structure
Ethyl 2-(1-methyl-1H-imidazol-4-yl)acetate0.68Contains an ethyl ester functional group

This comparison illustrates how the specific functional groups and structural characteristics of this compound contribute to its distinct biological activity and potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic methodologies for preparing 2-(1,5-Dimethyl-1H-imidazol-4-yl)acetic acid, and what key reaction conditions influence yield?

Answer: The synthesis of this compound typically involves condensation reactions or functionalization of pre-formed imidazole rings. Key methodologies include:

Method Reagents/Conditions Key Considerations References
Imidazole Ring Formation α-Isocyanoacetates, benzoyl chlorides, aminesRegioselectivity is influenced by substituent positioning and reaction temperature.
Acetic Acid Moiety Addition Chloroacetic acid, sodium acetate, refluxBase selection (e.g., sodium acetate) and solvent polarity affect reaction efficiency.
Hydrochloride Salt Preparation HCl gas in anhydrous ethanolCrystallization conditions (e.g., solvent choice) impact salt purity and stability.

For optimal yields, ensure stoichiometric control of reagents and inert reaction conditions to prevent oxidation of the imidazole ring.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • Spectroscopy :

    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., methyl groups at N1 and C5 of the imidazole ring).
    • IR : Carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and imidazole C=N absorption (~1600 cm1^{-1}) validate functional groups.
    • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C11_{11}H14_{14}N2_{2}O2_{2}, exact mass: 206.1055).
  • Crystallography :
    X-ray diffraction with SHELX refinement resolves hydrogen-bonding networks and molecular packing . Graph set analysis (e.g., R22_2^2(8) motifs) identifies intermolecular interactions between carboxylic acid and imidazole groups .

Q. What analytical methods are recommended for quantifying this compound in solution-phase studies?

Answer:

  • Reverse-Phase HPLC : Use C18 columns with UV detection at 210–230 nm (imidazole absorbance). Mobile phase: Acetonitrile/water (0.1% TFA) gradient .
  • Titration : Acid-base titration with standardized NaOH (0.1 M) quantifies free carboxylic acid groups. Use phenolphthalein or potentiometric endpoints .
  • UV-Vis Spectroscopy : Calibration curves at λmax_{\text{max}} ~260 nm (imidazole π→π* transitions) enable concentration determination in buffered solutions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve regioselectivity and minimize by-products?

Answer:

  • Regioselective Imidazole Formation : Use sterically hindered amines or electron-withdrawing substituents to direct α-isocyanoacetate cyclization to the C4 position .
  • By-Product Mitigation :
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates.
    • Catalysis : Pd/C or organocatalysts (e.g., DMAP) enhance reaction efficiency.
    • Temperature Control : Lower reaction temperatures (<80°C) reduce decomposition of the acetic acid moiety .

Q. What strategies resolve discrepancies between predicted hydrogen-bonding patterns (computational models) and experimental crystallographic data?

Answer:

  • Computational Refinement : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify torsional mismatches.
  • Experimental Validation :
    • Variable-Temperature XRD : Resolve dynamic disorder in carboxylic acid groups.
    • Hydrogen Bond Analysis : Use graph set theory to classify motifs (e.g., intramolecular vs. intermolecular bonds) .
Parameter Computational Prediction Experimental Observation Resolution Strategy
O-H···N Distance (Å)1.851.92Include solvent effects in DFT models
Bond Angle (°)165158Adjust lattice parameters in SHELX

Q. What functionalization approaches enable incorporation into supramolecular assemblies or coordination complexes?

Answer:

  • Carboxylic Acid Derivatization :
    • Coordination Chemistry : Deprotonate the -COOH group to form metal complexes (e.g., with Cu2+^{2+}, Zn2+^{2+}) for catalysis or sensing.
    • Supramolecular Linkers : Convert to amides or esters for hydrogen-bonded frameworks .
  • Imidazole Modifications :
    • N-Methylation : Enhances hydrophobicity for lipid bilayer studies .
    • Halogenation : Introduce Br/I at C2 for Suzuki coupling into polymeric networks .

Data Contradiction Analysis Example :
If NMR suggests free rotation of the acetic acid group but XRD shows a fixed conformation, perform variable-temperature NMR to assess rotational barriers. Cross-validate with molecular dynamics simulations .

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